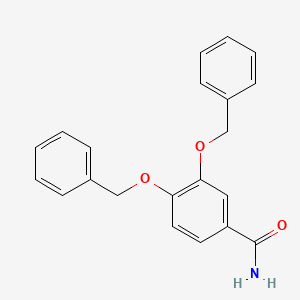
3-tert-butoxy-3-oxo-propanoate;Malonic acid mono-tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-butoxy-3-oxo-propanoate;Malonic acid mono-tert-butyl ester, also known as tert-butyl malonate, is an organic compound with the molecular formula C7H12O4. It is a derivative of malonic acid where one of the hydrogen atoms is replaced by a tert-butyl group. This compound is commonly used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-tert-butoxy-3-oxo-propanoate;Malonic acid mono-tert-butyl ester can be synthesized through the esterification of malonic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion.
Industrial Production Methods
In industrial settings, the production of propanedioic acid, mono(1,1-dimethylethyl) ester often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-tert-butoxy-3-oxo-propanoate;Malonic acid mono-tert-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield malonic acid and tert-butyl alcohol.
Alkylation: The compound can undergo alkylation reactions at the methylene group between the two carbonyl groups, forming substituted malonates.
Decarboxylation: Upon heating, the compound can decarboxylate to form tert-butyl acetate and carbon dioxide.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of aqueous acid or base.
Alkylation: Requires strong bases such as sodium hydride or potassium tert-butoxide and alkyl halides.
Decarboxylation: Requires heating, often in the presence of a catalyst.
Major Products
Hydrolysis: Malonic acid and tert-butyl alcohol.
Alkylation: Substituted malonates.
Decarboxylation: Tert-butyl acetate and carbon dioxide.
Scientific Research Applications
3-tert-butoxy-3-oxo-propanoate;Malonic acid mono-tert-butyl ester is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Utilized in the synthesis of active pharmaceutical ingredients and drug intermediates.
Industry: Applied in the production of polymers, resins, and specialty chemicals.
Mechanism of Action
The mechanism of action of propanedioic acid, mono(1,1-dimethylethyl) ester involves its reactivity as an ester and its ability to undergo nucleophilic substitution and decarboxylation reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: Another ester of malonic acid, where both hydrogen atoms are replaced by methyl groups.
Diethyl malonate: An ester of malonic acid with ethyl groups replacing the hydrogen atoms.
Methyl tert-butyl malonate: Similar to propanedioic acid, mono(1,1-dimethylethyl) ester but with one methyl group and one tert-butyl group.
Uniqueness
3-tert-butoxy-3-oxo-propanoate;Malonic acid mono-tert-butyl ester is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and influences the reactivity and selectivity of the compound in various chemical reactions.
Properties
Molecular Formula |
C7H11O4- |
|---|---|
Molecular Weight |
159.16 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoate |
InChI |
InChI=1S/C7H12O4/c1-7(2,3)11-6(10)4-5(8)9/h4H2,1-3H3,(H,8,9)/p-1 |
InChI Key |
NGGGZUAEOKRHMA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(4-Benzylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B8791881.png)
![6-(4-Chlorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B8791888.png)
![2-Chloro-6-methyl-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8791910.png)
![Tert-butyl 3-amino-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B8791913.png)
![2-(Methylthio)benzo[d]oxazol-6-ol](/img/structure/B8791917.png)


